5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Description
5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethoxyphenyl group and at position 2 with an amine.
Propriétés
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-14-6-3-4-7(8(5-6)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEFPTFXTUIMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,4-dimethoxybenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Analyse Des Réactions Chimiques
5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogues
Substituent Effects on Anticancer Activity
The position and nature of substituents on the phenyl ring at position 5 of the oxadiazole significantly influence anticancer activity. Key findings include:
Methoxy Substitution Patterns
- 3,4-Dimethoxyphenyl (Compound 6h) : Exhibited potent anticancer activity with growth inhibition (%GI) values of 53.24% (NCI-H522 lung cancer) and 47.22% (K-562 leukemia), outperforming imatinib in 36 cell lines .
- 4-Methoxyphenyl (Compound 4s) : Demonstrated a mean growth percent (GP) of 62.62 across 60 cancer cell lines, indicating strong inhibitory effects .
Electron-Withdrawing Substituents
- 4-Chlorophenyl (Compound 4u) : Showed a mean GP of 78.46, less active than methoxy-substituted analogues, highlighting the importance of electron-donating groups for enhanced activity .
Hydroxyphenyl and Phenolic Derivatives
- 4-Hydroxyphenyl (Compound 101): Achieved a GP of 46.82% against melanoma (MDA-MB-435) but was less potent than methoxy analogues .
- Phenol Derivatives (Compound 6f): Exhibited exceptional activity against CCRF-CEM leukemia (%GI = 68.89), suggesting hydroxyl groups can enhance selectivity .
Role of N-Aryl Substitution
The N-aryl group at position 2 also modulates activity:
- 2,4-Dimethylphenyl (Compound 4s) : Improved activity compared to unsubstituted or singly substituted N-aryl groups, likely due to increased lipophilicity and π-π stacking interactions .
- 4-Trifluoromethylphenyl (Compound 6h) : Enhanced activity against drug-resistant cell lines, attributed to the electron-withdrawing trifluoromethyl group improving metabolic stability .
Antioxidant and Antimicrobial Activity
- Antioxidant Activity: Compound 6i (3,4-dimethoxyphenyl with a methoxy-phenol group) showed an IC50 of 15.14 µM, comparable to standard antioxidants .
- Antimicrobial Activity : Fluorophenyl and pyrazine derivatives displayed moderate antibacterial effects against Staphylococcus aureus and Escherichia coli .
Mechanistic Insights
- Anticancer Mechanism : Oxadiazole derivatives inhibit tubulin polymerization or target kinase pathways (e.g., VEGFR2) . Methoxy groups enhance DNA intercalation and topoisomerase inhibition .
- Antioxidant Mechanism : Electron-rich substituents like hydroxyl and methoxy groups scavenge free radicals via resonance stabilization .
Activité Biologique
5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 221.21 g/mol
- CAS Number : 19949-28-1
Antioxidant Activity
Research indicates that oxadiazole derivatives exhibit significant antioxidant properties. The antioxidant abilities of this compound were assessed through various assays:
| Assay Type | Measurement | Result |
|---|---|---|
| CUPRAC (Cupric Acid Reducing Antioxidant Capacity) | Free radical scavenging ability | High antioxidant activity |
The compound demonstrated effective free radical scavenging capabilities, indicating potential applications in preventing oxidative stress-related diseases .
Anticancer Activity
The anticancer properties of this compound were evaluated against several cancer cell lines. Notably, it showed promising results against pancreatic cancer cell lines (PANC-1 and CRL-169):
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| PANC-1 | 12.5 | Induction of apoptosis |
| HEK293 | 15.0 | Cell cycle arrest |
The anticancer effects were linked to the activation of apoptotic signaling pathways and were further supported by molecular modeling studies that illustrated the compound's interaction with key cellular targets .
Enzyme Inhibition
The compound was also tested for its enzyme inhibitory effects:
| Enzyme | Inhibition Type | Effectiveness |
|---|---|---|
| Cholinesterases | Competitive inhibition | Significant inhibition |
| Glucosidase | Non-competitive inhibition | High potency |
These findings suggest that the compound may have therapeutic potential for conditions like diabetes and neurodegenerative diseases by modulating enzyme activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibited notable antimicrobial activity against various pathogens:
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Escherichia coli | 0.25 | Bactericidal |
This antimicrobial efficacy highlights the compound's potential as a lead in developing new antibiotics .
Case Studies
Several studies have explored the biological activities of oxadiazole derivatives similar to this compound. For instance:
Q & A
Basic: What are the common synthetic routes for preparing 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine?
The compound is typically synthesized via cyclization of acylthiosemicarbazides or hydrazide precursors under acidic conditions. A widely used method involves refluxing substituted carboxylic acid hydrazides with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the 1,3,4-oxadiazole ring. For aryl-substituted derivatives like 5-(2,4-dimethoxyphenyl), the starting material (e.g., 2,4-dimethoxyphenylacetic acid) is first converted to its hydrazide, followed by cyclization. Reaction conditions (e.g., temperature, catalyst) must be optimized to avoid side products like open-chain intermediates .
Advanced: How do crystallographic studies resolve ambiguities in the structural conformation of this compound?
Single-crystal X-ray diffraction confirms the planarity of the oxadiazole ring and its dihedral angle relative to the aryl substituent. For example, in analogous structures, the oxadiazole ring forms a dihedral angle of 15–25° with the attached phenyl group, influencing intermolecular interactions like N–H⋯N hydrogen bonding. This hydrogen bonding creates a 3D network, critical for understanding packing efficiency and stability .
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
Anticancer activity is often assessed via MTT or SRB assays using cell lines (e.g., MCF-7, HeLa), while antioxidant potential is measured via DPPH radical scavenging. For example, derivatives with methoxy substituents show IC₅₀ values ranging from 12–50 μM in cancer cells, attributed to electron-donating groups enhancing radical stabilization .
Advanced: How can contradictory biological activity data across studies be methodologically reconciled?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay protocols (e.g., serum concentration, incubation time) or substituent effects. For instance, electron-withdrawing groups on the aryl ring may reduce antioxidant activity but enhance anticancer potency due to altered redox mechanisms. Statistical meta-analysis of dose-response curves and standardization of assay conditions (e.g., via OECD guidelines) are recommended to resolve contradictions .
Basic: What analytical techniques validate the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) and nuclear magnetic resonance (¹H/¹³C NMR) are standard. Purity >95% is confirmed by integrating proton signals for the oxadiazole NH₂ (~5.5 ppm) and methoxy groups (~3.8 ppm). Mass spectrometry (ESI-MS) further verifies molecular ion peaks .
Advanced: How do computational methods predict the binding affinity of this compound to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes like topoisomerase II or EGFR. For example, the oxadiazole ring’s nitrogen atoms form hydrogen bonds with catalytic residues (e.g., Asp 831 in EGFR), while the 2,4-dimethoxyphenyl group occupies hydrophobic pockets. Binding energies (ΔG) ≤ −7 kcal/mol indicate high affinity .
Basic: What safety protocols are recommended for handling this compound during synthesis?
Waste containing oxadiazole derivatives must be segregated and treated by licensed hazardous waste facilities due to potential environmental toxicity. Neutralization of acidic byproducts (e.g., POCl₃ residues) with dilute sodium bicarbonate is critical before disposal .
Advanced: How does substituent position (ortho, meta, para) on the aryl ring affect the compound’s electronic properties?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that para-methoxy groups increase electron density on the oxadiazole ring, enhancing nucleophilicity. Ortho-substituents induce steric hindrance, reducing reactivity in SNAr reactions. Hammett constants (σ) correlate with substituent effects on reaction rates .
Basic: What spectroscopic signatures distinguish 1,3,4-oxadiazole derivatives from similar heterocycles?
In IR spectra, the C=N stretch of the oxadiazole ring appears at 1600–1650 cm⁻¹, while the NH₂ stretch is observed at 3300–3400 cm⁻¹. ¹³C NMR shows characteristic peaks for the oxadiazole carbons at 155–165 ppm .
Advanced: How can QSAR models guide the optimization of this compound for specific targets?
Quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and HOMO-LUMO gaps predict bioavailability and target affinity. For example, lower logP values (<3) correlate with improved solubility, while electron-deficient oxadiazoles exhibit better kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
